1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group, a mercapto group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one typically involves the chloromethylation of 4-mercaptophenylpropan-2-one. This can be achieved through the reaction of 4-mercaptophenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The mercapto group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Uniqueness
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
RGLPIARRQVGBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)CCl |
Origin of Product |
United States |
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